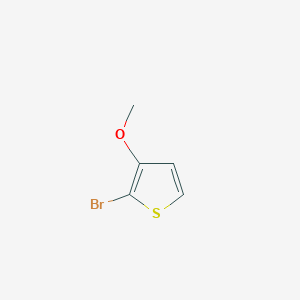

2-Bromo-3-methoxythiophene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-methoxythiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNAMSQNHCXVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 3 Methoxythiophene and Its Precursors

Regioselective Bromination Approaches for Thiophene (B33073) Derivatives

The introduction of a bromine atom at a specific position on the thiophene ring is a critical step in the synthesis of 2-bromo-3-methoxythiophene. The regioselectivity of this electrophilic substitution is primarily governed by the electronic effects of the substituents already present on the ring. In the case of 3-substituted thiophenes bearing an electron-donating group, such as a methoxy (B1213986) group, the incoming electrophile is directed to the vacant alpha-position (C2).

A widely employed and effective reagent for this transformation is N-bromosuccinimide (NBS). chemicalbook.comacs.org It is considered a milder and more selective brominating agent compared to elemental bromine, which can sometimes lead to over-bromination and the formation of undesired byproducts. The reaction is typically carried out in a mixed solvent system, such as chloroform (B151607) and acetic acid. chemicalbook.comacs.org Controlling the reaction temperature is crucial, as the bromination can be exothermic. chemicalbook.com

For instance, the bromination of the analogous 3-methylthiophene (B123197) with NBS in a mixture of chloroform and acetic acid is kept below 35°C to ensure high selectivity for the 2-bromo isomer. chemicalbook.com The stability of the carbocation intermediate, known as the Wheland intermediate, dictates the outcome of the reaction. The electron-donating nature of the 3-substituent stabilizes the positive charge that develops at the C2 position during the electrophilic attack, making this pathway more favorable. uoanbar.edu.iq

Table 1: Comparison of Bromination Conditions for 3-Substituted Thiophenes

| Starting Material | Brominating Agent | Solvent System | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methylthiophene | N-Bromosuccinimide | Chloroform/Acetic Acid | < 35°C | 2-Bromo-3-methylthiophene (B51420) | - | chemicalbook.com |

| 3-Methylthiophene | N-Bromosuccinimide | Acetic Acid/Acetic Anhydride | Exotherm to 44°C | 2-Bromo-3-methylthiophene | 64% | chemicalbook.com |

| 3-Alkylthiophene | N-Bromosuccinimide | Acetic Acid/Chloroform (1:1) | - | 2-Bromo-3-alkylthiophene | 70-92% | acs.org |

| 3-(Bromomethyl)thiophene | N-Bromosuccinimide | Chloroform | 20-25°C | 2-Bromo-3-(bromomethyl)thiophene | 85% | |

| 3-(Bromomethyl)thiophene | Bromine (Br₂) + FeBr₃ | Carbon Tetrachloride | 10-15°C | 2-Bromo-3-(bromomethyl)thiophene | 92% |

Functionalization Strategies for Methoxythiophenes Leading to this compound

The direct functionalization of 3-methoxythiophene (B46719) is the most straightforward route to obtaining this compound. This relies on the successful synthesis of the 3-methoxythiophene precursor.

One established method for preparing 3-methoxythiophene is a copper-catalyzed Williamson ether synthesis. This reaction involves treating 3-bromothiophene (B43185) with sodium methoxide (B1231860) in the presence of a copper(I) catalyst, such as copper(I) bromide. semanticscholar.orgchemicalbook.com The reaction is typically heated to around 90°C for several hours to achieve a high conversion rate, with reported yields of up to 91%. chemicalbook.com

An alternative, multi-step approach to 3-methoxythiophene derivatives starts from methyl 3-hydroxythiophene-2-carboxylates. semanticscholar.org This pathway involves methylation of the hydroxyl group, followed by hydrolysis of the ester and subsequent decarboxylation to yield the desired 3-methoxythiophene. semanticscholar.org

Once 3-methoxythiophene is synthesized, it undergoes regioselective bromination, as discussed in the previous section. The powerful electron-donating methoxy group strongly directs the electrophilic attack of the bromine to the 2-position, leading to the desired this compound.

Optimization of Reaction Parameters in Synthetic Pathways

To maximize the yield and purity of this compound and its precursors, careful optimization of reaction parameters is essential. Key variables include the choice of reagents, solvents, catalysts, temperature, and reaction time.

In the synthesis of 3-methoxythiophene from 3-bromothiophene, the use of a copper(I) bromide catalyst in methanol (B129727) at 90°C for 10 hours has been shown to be effective. chemicalbook.com The addition of polyethylene (B3416737) glycol dimethyl ether (PEG DME) can also be beneficial in this type of coupling reaction. chemicalbook.com

For the bromination step, while NBS is a preferred reagent, the choice of solvent can influence the reaction's efficiency and the ease of product purification. Solvents such as acetic acid, chloroform, and carbon tetrachloride have been successfully employed. chemicalbook.com Temperature control is another critical factor; maintaining a low temperature can prevent side reactions and improve the regioselectivity. chemicalbook.com

Modern techniques such as continuous flow reactor systems are being adopted for industrial-scale production. These systems allow for precise control over reaction parameters like temperature and reagent stoichiometry, enhancing safety and yield while minimizing the formation of byproducts.

Table 2: Optimization of Reaction Parameters for Thiophene Synthesis

| Reaction | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromothiophene to 3-Methoxythiophene | Sodium methoxide, CuBr, PEG DME | Methanol | 90°C | 10 h | 91% | chemicalbook.com |

| Methyl 3-hydroxythiophene-2-carboxylate to Methyl 3-methoxythiophene-2-carboxylate | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 12 h | Quantitative | semanticscholar.org |

| Bromination of 3-(Bromomethyl)thiophene | N-Bromosuccinimide | Chloroform | 20-25°C | 4-12 h | 85% | |

| Suzuki Coupling of 2-bromothiophene (B119243) | Pd(II)-complex | Water/TBAB | 100°C (Microwave) | 30 min | High | semanticscholar.orgresearchgate.net |

Green Chemistry Considerations in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency.

For the bromination of thiophenes, greener alternatives to traditional reagents are being explored. One promising approach involves using a combination of hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as a benign oxidant. researchgate.netscholaris.cacdnsciencepub.com This system generates the active brominating species in situ and produces water as the only byproduct, making it more atom-economical than using NBS. scholaris.ca

The choice of solvent is another key aspect of green chemistry. Efforts have been made to replace hazardous chlorinated solvents with more environmentally friendly options. For thiophene synthesis and halogenation, reactions have been successfully carried out in greener solvents like water, alcohols (ethanol), or even under solvent-free conditions. researchgate.netscholaris.ca Ionic liquids and deep eutectic solvents are also being investigated as recyclable and non-volatile reaction media for the synthesis of thiophene derivatives. researchgate.netinternationaljournalcorner.comiosrjournals.orgresearchgate.netbenthamdirect.com

Furthermore, energy-efficient techniques such as microwave-assisted synthesis are being applied to accelerate reactions. researchgate.net Microwave irradiation can significantly reduce reaction times for coupling reactions, such as the Suzuki coupling of bromothiophenes, from hours to minutes, thereby lowering energy consumption. semanticscholar.orgresearchgate.net

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 3 Methoxythiophene

Electrophilic Aromatic Substitution Pathways

The thiophene (B33073) ring, being an electron-rich aromatic system, is generally susceptible to electrophilic aromatic substitution (EAS). The presence of a strongly activating, ortho-para directing methoxy (B1213986) group at the C3 position significantly influences the regioselectivity of these reactions. docsity.com Conversely, the bromine atom at the C2 position is a deactivating group but also directs ortho and para. In the case of 2-bromo-3-methoxythiophene, the directing effects of the methoxy group dominate, enhancing the electron density primarily at the C2 and C5 positions. Since the C2 position is already substituted, electrophilic attack is overwhelmingly directed to the C5 position.

The general mechanism for electrophilic aromatic substitution involves two main steps. libretexts.org Initially, the aromatic π-system of the thiophene ring attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com In the second step, a base removes a proton from the C5 position, which restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions for thiophene derivatives include halogenation, nitration, and acylation. For this compound, these reactions are expected to yield the corresponding 5-substituted product. For instance, bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent would introduce a second bromine atom at the C5 position.

Nucleophilic Reactivity and Substitution Mechanisms

Direct nucleophilic aromatic substitution (SNAr) on this compound is generally unfavorable. The electron-donating nature of the methoxy group does not sufficiently activate the ring for attack by a nucleophile, a process that typically requires strong electron-withdrawing groups.

However, the bromine atom facilitates indirect nucleophilic reactivity through metal-halogen exchange. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in the formation of 3-methoxy-2-thienyllithium. This organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the C2 position. For example, quenching the lithiated intermediate with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an ideal handle for a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors. jcu.edu.au

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.orgnih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.govubc.ca For this compound, Suzuki-Miyaura coupling provides a direct route to 2-aryl- or 2-vinyl-3-methoxythiophenes.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For instance, coupling this compound with an arylboronic acid can be achieved using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate in a solvent mixture like toluene (B28343)/ethanol/water.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 2-Phenyl-3-methoxythiophene | ~90 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 2-(4-Methylphenyl)-3-methoxythiophene | ~85 |

| 3 | 3-Furylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(3-Furyl)-3-methoxythiophene | ~88 |

This table presents representative data compiled from typical Suzuki-Miyaura coupling reactions involving substituted bromothiophenes.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). openochem.orgorganic-chemistry.org While the toxicity of tin reagents is a drawback, the reaction is highly effective and tolerant of many functional groups, making it particularly useful in materials science for the synthesis of conjugated oligomers and polymers. nrochemistry.comlibretexts.org

For this compound, Stille coupling can be used to create dimers, oligomers, or polymers of poly(3-methoxythiophene). For example, reacting this compound with a bis(stannyl)thiophene derivative in the presence of a palladium catalyst can initiate polymerization. Alternatively, self-coupling of a stannylated 3-methoxythiophene (B46719) derivative can be employed. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand in a non-polar solvent like toluene or DMF. harvard.edu

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Solvent | Product Type |

| This compound | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | Dimer |

| This compound | 5,5'-Bis(tributylstannyl)-2,2'-bithiophene | PdCl₂(PPh₃)₂ | DMF | Oligomer |

| 2-Bromo-5-(tributylstannyl)-3-methoxythiophene | 2-Bromo-5-(tributylstannyl)-3-methoxythiophene | Pd₂(dba)₃ / P(o-tol)₃ | Chlorobenzene | Polymer |

This table illustrates typical applications of Stille coupling for the synthesis of thiophene-based materials.

The Kumada and Negishi couplings were among the first palladium- or nickel-catalyzed cross-coupling reactions developed and remain important tools for C-C bond formation. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner. organic-chemistry.orgwikipedia.org Reacting this compound with an aryl or alkyl Grignard reagent in the presence of a nickel catalyst, such as Ni(dppe)Cl₂, or a palladium catalyst provides a direct method for introducing various hydrocarbon substituents at the C2 position. researchgate.net

The Negishi coupling employs an organozinc reagent, which offers a balance of high reactivity and functional group tolerance, often superior to that of Grignard reagents. organic-chemistry.orgwikipedia.org An organozinc derivative of another aromatic or aliphatic compound can be coupled with this compound using a palladium catalyst like Pd(PPh₃)₄ to form the desired product. youtube.com This method is particularly valuable when working with complex molecules containing sensitive functional groups. wikipedia.org

| Reaction Type | Organometallic Reagent | Catalyst | Product Example |

| Kumada | Phenylmagnesium bromide | Ni(dppe)Cl₂ | 2-Phenyl-3-methoxythiophene |

| Kumada | Ethylmagnesium chloride | Pd(PPh₃)₄ | 2-Ethyl-3-methoxythiophene |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Phenyl-3-methoxythiophene |

| Negishi | Hexylzinc bromide | Pd(dppf)Cl₂ | 2-Hexyl-3-methoxythiophene |

This table provides examples of Kumada and Negishi-type coupling reactions.

The mechanisms of the Suzuki-Miyaura, Stille, Kumada, and Negishi reactions are all based on a similar catalytic cycle involving a palladium catalyst. nih.govlibretexts.org The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. openochem.orgcsbsju.edu

Transmetalation : The organopalladium(II) intermediate then undergoes transmetalation. nih.gov In this step, the organic group from the organometallic reagent (e.g., organoboron, organotin, organomagnesium, or organozinc) is transferred to the palladium center, displacing the halide. csbsju.edu This forms a new diorganopalladium(II) complex. The specific mechanism of this step can vary; for Suzuki coupling, it requires activation by a base. nih.gov

Reductive Elimination : The final step is reductive elimination. The two organic groups attached to the palladium center couple to form a new carbon-carbon bond, yielding the final product. csbsju.edu The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle. openochem.org

The efficiency of the oxidative addition step is influenced by the nature of the halide, with reactivity generally following the order I > Br > Cl. wikipedia.org The electron-rich nature of the thiophene ring in this compound facilitates this initial step, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling transformations.

Comparative Analysis of Catalytic Systems and Ligand Effects

The reaction chemistry of this compound is significantly influenced by the choice of catalytic systems and ligands, particularly in palladium-catalyzed cross-coupling reactions. The efficiency and outcome of these reactions are dictated by the electronic and steric properties of both the catalyst and the ligands employed.

In Suzuki-Miyaura couplings, the selection of the palladium source and the accompanying phosphine ligands is critical. While Pd(PPh₃)₄ is a commonly used catalyst, systems generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃ with various phosphine ligands often exhibit enhanced reactivity. For bromothiophene derivatives, electron-rich and bulky phosphine ligands are generally favored as they facilitate the oxidative addition step, which is often rate-limiting. Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) have demonstrated high efficacy in the coupling of other brominated thiophenes, suggesting their potential applicability to this compound. The steric hindrance and electron-donating ability of these ligands stabilize the palladium(0) species and promote the catalytic cycle.

The choice of base and solvent system also plays a crucial role. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used, often in combination with aqueous and organic solvent mixtures such as toluene/water or dioxane/water. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid or its ester to the palladium center.

For Sonogashira couplings involving this compound, a dual catalytic system of palladium and a copper(I) salt (typically CuI) is traditionally employed. The palladium catalyst, often in the form of Pd(PPh₃)₂Cl₂ or generated in situ, facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne. The choice of phosphine ligand in this reaction also impacts the efficiency, with more electron-rich and sterically demanding ligands often leading to higher yields and faster reaction times. Copper-free Sonogashira conditions have also been developed, which can be advantageous for substrates that are sensitive to copper salts.

In Heck reactions, palladium catalysts such as Pd(OAc)₂ are commonly used in the presence of a phosphine ligand and a base. The ligand's role is to stabilize the active palladium species and influence the regioselectivity of the alkene insertion. For electron-rich heteroaryl halides like this compound, the choice of ligand can be critical to prevent side reactions and achieve high yields of the desired substituted alkene.

The following table provides a comparative overview of typical catalytic systems for cross-coupling reactions relevant to this compound.

Interactive Data Table: Catalytic Systems for Cross-Coupling Reactions

| Reaction Type | Palladium Precursor | Common Ligands | Typical Bases | Common Solvents |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, PCy₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF (often with water) |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Et₃N, piperidine, DIPA | THF, DMF, Toluene |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile, Toluene |

Carbon-Sulfur Cross-Coupling Investigations

The formation of carbon-sulfur (C-S) bonds is a key transformation in organic synthesis, and this compound serves as a viable substrate for such reactions. Palladium-catalyzed cross-coupling reactions are a primary method for achieving the thiolation of aryl and heteroaryl halides.

Investigations into the C-S cross-coupling of related 2-bromothiophene (B119243) derivatives have provided insights into the reaction mechanisms and optimal conditions that are applicable to this compound. For instance, the reaction of a 2-bromothiophene with potassium thioacetate, serving as a hydrogen sulfide (B99878) surrogate, has been studied using palladium catalysts. These studies highlight the importance of the ligand in influencing the reaction rate.

The general mechanism for the palladium-catalyzed C-S cross-coupling reaction is believed to proceed through the following steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation (or nucleophilic substitution): The sulfur nucleophile (e.g., a thiolate) displaces the bromide on the palladium complex.

Reductive Elimination: The C-S bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Indium tri(organothiolate)s have also been explored as effective nucleophilic partners in palladium-catalyzed C-S cross-coupling reactions. These reagents offer high atom efficiency and can be prepared from a variety of thiols. The use of a Pd(OAc)₂/Xantphos catalytic system has been shown to effectively couple these indium thiolates with aryl and heteroaryl halides, a methodology that could be extended to this compound.

Autopolymerization and Oligomerization Reactions of this compound

This compound is known to undergo spontaneous autopolymerization, a phenomenon observed in several 3-alkoxy-2-bromothiophenes. researchgate.netwikipedia.org This reactivity is of interest for the synthesis of polythiophene derivatives, which are important materials in organic electronics.

Dimerization and Trimerization Mechanisms

The initial stages of the autopolymerization of this compound involve dimerization and trimerization. mnstate.edunih.gov Quantum chemical calculations have been employed to investigate the reaction pathways and energetics of these initial oligomerization steps. mnstate.edunih.gov The studies suggest that the carbon-bromine bond in one molecule can undergo a trans addition to a double bond in a neighboring molecule. mnstate.edunih.gov This process is calculated to have a relatively low activation energy, making it feasible at room temperature. mnstate.edunih.gov The formation of these dimers and trimers is considered a key step that initiates the spontaneous production of larger oligomers and ultimately the polymer. mnstate.edunih.gov

Role of Hydrogen Bromide Catalysis and Side Reactions in Autopolymerization

A key aspect of the autopolymerization of this compound is the in situ generation of hydrogen bromide (HBr). researchgate.netwikipedia.org The liberated HBr acts as a Brønsted acid catalyst, accelerating the polymerization process. researchgate.net The proposed mechanism involves the protonation of a monomer molecule, which then acts as an electrophile that couples with a neutral monomer (acting as a nucleophile). researchgate.net Subsequent elimination of HBr from the unstable, non-conjugated dimeric intermediate leads to a more stable, conjugated species that propagates the polymerization. researchgate.net

However, the presence of HBr also leads to a significant side reaction: the cleavage of the methoxy group on the thiophene ring. researchgate.netwikipedia.org This acid-catalyzed cleavage results in the formation of methyl bromide gas. researchgate.netwikipedia.org Elemental analysis of the resulting polymer indicates that a portion of the polymer units have lost both the bromine atom and the methyl group from the original monomer. researchgate.net

Radical Pathways and Intermediates in Spontaneous Polymerization

In addition to the acid-catalyzed cationic polymerization mechanism, evidence suggests the involvement of radical pathways in the spontaneous polymerization of this compound. researchgate.netwikipedia.org Electron Spin Resonance (ESR) measurements performed during the autopolymerization have detected the presence of carbon-centered radicals. researchgate.net This observation suggests that radical species are generated during the reaction. researchgate.net It is proposed that Br and CH₃ radicals can detach from the monomers or oligomers, contributing to the complexity of the reaction mechanism. researchgate.net The autopolymerization is thus considered to occur through multiple, competing steps involving both cationic and radical intermediates. researchgate.netwikipedia.org

Lithiation and Organometallic Transformations for Further Functionalization

The bromine atom in this compound provides a handle for various organometallic transformations, enabling further functionalization of the thiophene ring. The most common of these transformations are lithiation via metal-halogen exchange and the formation of Grignard reagents.

Lithium-halogen exchange is a powerful method for converting aryl and heteroaryl halides into their corresponding organolithium species. Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether, is expected to result in a rapid exchange of the bromine atom for a lithium atom. This would generate 3-methoxy-2-thienyllithium, a highly reactive nucleophile. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups at the 2-position.

Examples of such functionalization reactions include:

Carbonation: Quenching the lithiated intermediate with carbon dioxide (CO₂) followed by an acidic workup would yield 3-methoxythiophene-2-carboxylic acid.

Formylation: Reaction with N,N-dimethylformamide (DMF) would introduce a formyl group, yielding 3-methoxythiophene-2-carbaldehyde.

Alkylation: Reaction with alkyl halides can introduce alkyl chains.

Silylation: Reaction with chlorosilanes (e.g., trimethylsilyl (B98337) chloride) would introduce a silyl (B83357) group.

Alternatively, this compound can be used to prepare the corresponding Grignard reagent, 3-methoxy-2-thienylmagnesium bromide. This is typically achieved by reacting the bromothiophene with magnesium metal in an anhydrous ether solvent. Grignard reagents are also potent nucleophiles, though generally less reactive and more selective than their organolithium counterparts. They can participate in a similar range of reactions with electrophiles, particularly carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and are also key components in Kumada cross-coupling reactions.

The choice between generating the organolithium or the Grignard reagent depends on the desired subsequent reaction and the functional group tolerance required. For instance, while both can be used for further functionalization, the conditions for their formation and their reactivity profiles differ.

The following table lists the chemical compounds mentioned in the article.

Rearrangement Phenomena in Derivatives of this compound

While classic intramolecular rearrangements are not extensively documented for derivatives of this compound, the parent compound itself exhibits a significant tendency to undergo spontaneous oligomerization, which can be mechanistically viewed as a form of intermolecular rearrangement and polymerization. This process is of considerable interest due to its implications for the stability and handling of the compound.

Research into the spontaneous combustion of pure liquid this compound has revealed that the compound can undergo dimerization and trimerization at room temperature, leading to the formation of larger oligomers. researchgate.netnih.gov This reactivity is driven by the inherent instability of the molecule, which can lead to a self-propagating polymerization reaction.

Mechanism of Dimerization and Autopolymerization

The initial step in this rearrangement phenomenon is the dimerization of this compound molecules. Quantum chemical calculations using hybrid density functional theory (DFT) have elucidated the pathway for this process. nih.gov The carbon-bromine (C-Br) bond in one molecule elongates and undergoes a trans addition to a double bond in a neighboring molecule. nih.gov This initial dimerization is the precursor to the formation of trimers and, subsequently, larger oligomers, culminating in what is observed as spontaneous autopolymerization. researchgate.netnih.gov

Energetics of the Initial Rearrangement Step

The activation energy for the initial dimerization step has been calculated, highlighting the facility of this reaction at ambient temperatures. These energetic parameters provide insight into why this compound is prone to spontaneous rearrangement and polymerization.

| Parameter | Value | Conditions |

|---|---|---|

| Activation Enthalpy (ΔHa) | 12.46 kcal/mol | Not specified |

| Activation Gibbs Free Energy (ΔGa) | 35.68 kcal/mol | 298.150 K and 1 atm |

The study of this autopolymerization provides a crucial guide for understanding the reactivity of halogenated thiophene derivatives and for the intentional design of new polymer materials through controlled polymerization processes. researchgate.netx-mol.com

Computational and Theoretical Investigations of 2 Bromo 3 Methoxythiophene

Quantum Chemical Calculations of Molecular and Electronic Structure

Computational studies on similar brominated compounds suggest a generally planar conformation for the thiophene (B33073) core. vulcanchem.com DFT calculations can also predict the highest electron density at specific carbon atoms within the thiophene ring, which is crucial for understanding regioselectivity in reactions like bromination. For instance, in a related compound, the electron-donating methoxy (B1213986) group at the 3-position directs bromination to the 4-position, a prediction supported by computational models. Furthermore, these calculations are used to obtain UV-vis and vibrational spectra that show reasonable agreement with experimental results. acs.orgnih.gov

Reaction Pathway and Energetics Modeling (e.g., Dimerization, Trimerization, C-Br Bond Elongation)

Computational modeling has been extensively used to investigate the reaction pathways and energetics of processes involving 2-bromo-3-methoxythiophene, such as dimerization and trimerization. acs.orgnih.gov These studies are particularly relevant to understanding the spontaneous oligomerization and combustion of the pure liquid form of this compound. acs.org

DFT calculations have shown that the carbon-bromine (C-Br) bond in a this compound molecule can elongate with relative ease. acs.orgnih.gov This facilitates a trans addition of the C-Br bond to a double bond of a neighboring molecule, a key step in dimerization that can occur readily at room temperature. acs.orgnih.govacs.org The activation energy for this process has been calculated, providing quantitative insight into the reaction's feasibility. acs.orgnih.gov The formation of trimers is believed to follow a similar pathway. acs.orgnih.gov These computational models support a proposed mechanism for spontaneous combustion where the initial formation of dimers and trimers leads to the production of larger oligomers. acs.orgnih.govacs.org

| Parameter | Value (kcal/mol) | Conditions |

| Activation Enthalpy (ΔHa) | 12.46 | - |

| Activation Gibbs Free Energy (ΔGa) | 35.68 | 298.150 K and 1 atm |

Data sourced from a study on the spontaneous combustion of this compound. acs.orgnih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound in various organic transformations. By calculating parameters such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, researchers can identify the most likely sites for electrophilic and nucleophilic attack.

For example, the electron-donating nature of the methoxy group in thiophene derivatives generally activates the ring towards electrophilic substitution. smolecule.com Computational models can precisely predict which positions on the thiophene ring are most susceptible to attack, thereby guiding synthetic strategies. smolecule.com This predictive capability is invaluable for designing reactions with high regioselectivity, avoiding the formation of unwanted isomers.

Simulation of Catalytic Processes and Transition States

The simulation of catalytic processes involving this compound and related compounds provides a molecular-level understanding of reaction mechanisms and the role of catalysts. Computational studies have explored transition metal-catalyzed cross-coupling reactions, which are fundamental for creating complex organic molecules. uga.eduresearchgate.net

These simulations can model the entire catalytic cycle, including key steps like oxidative addition and reductive elimination. researchgate.net By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step of a reaction and understand how the catalyst's structure influences its efficiency. researchgate.netle.ac.uk For instance, in the context of C-H borylation, computational studies have elucidated a plausible reaction mechanism, showing how a catalyst activates the substrate and facilitates the transformation. hw.ac.uk These insights are crucial for the development of new and improved catalytic systems. le.ac.uk

Investigation of Electronic Effects on Thiophene Ring Reactivity

Theoretical investigations have shed light on the electronic effects of substituents on the reactivity of the thiophene ring. The interplay between the electron-donating methoxy group and the electron-withdrawing (by induction) and sterically demanding bromine atom in this compound creates a unique reactivity profile. vulcanchem.com

The methoxy group increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to unsubstituted thiophene. smolecule.com Conversely, the bromine atom can act as a leaving group in various cross-coupling reactions. smolecule.com Computational studies allow for a quantitative analysis of these electronic effects, helping to explain and predict the chemical behavior of substituted thiophenes in different reaction environments. researchgate.net

Derivatization and Advanced Functionalization Strategies of 2 Bromo 3 Methoxythiophene

Introduction of Varied Substituents via Directed Synthesis

The bromine atom at the C2 position of 2-bromo-3-methoxythiophene is a synthetically valuable handle for introducing a wide array of substituents through various cross-coupling reactions. However, an equally powerful strategy involves using the C2-bromo substituent as a "blocking group" to direct the functionalization of the C5 position, which is often less reactive.

Palladium-catalyzed direct C-H arylation is a prominent method for this purpose. This reaction allows for the formation of a carbon-carbon bond between the C5 position of the thiophene (B33073) ring and an aryl halide. The presence of the bromine at C2 sterically and electronically disfavors reaction at that site, thereby ensuring high regioselectivity for the C5 position. beilstein-journals.org Research on the analogous compound, 2-bromo-3-methylthiophene (B51420), demonstrates that using a phosphine-free palladium acetate (B1210297) (Pd(OAc)₂) catalyst with potassium acetate (KOAc) as the base in a solvent like dimethylacetamide (DMA) effectively couples various electron-deficient (hetero)aryl bromides at the C5 position. beilstein-journals.org This process proceeds without significant cleavage of the C2-Br bond, preserving it for subsequent transformations. The higher yields often observed compared to 2-bromothiophene (B119243) suggest that the C3 substituent (methoxy or methyl) favorably modulates the electronic properties of the ring, reducing the rate of side reactions. beilstein-journals.org

This directed synthesis approach enables the creation of a library of 2-bromo-5-aryl-3-methoxythiophene derivatives, where the properties of the introduced aryl group can be systematically varied to influence the final material's characteristics.

| Aryl Halide Example | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂, KOAc | 2-bromo-5-(4-cyanophenyl)-3-methylthiophene | 80 | beilstein-journals.org |

| 1-Bromo-4-nitrobenzene | 1 mol% Pd(OAc)₂, KOAc | 2-bromo-3-methyl-5-(4-nitrophenyl)thiophene | 81 | beilstein-journals.org |

| 2-Bromopyridine | 1 mol% Pd(OAc)₂, KOAc | 2-(2-bromo-3-methylthiophen-5-yl)pyridine | 68 | beilstein-journals.org |

| This table presents data for the analogous compound 2-bromo-3-methylthiophene, illustrating the principle of C5-arylation. |

Functionalization of Side Chains for Tailored Properties

While this compound itself possesses a simple methoxy (B1213986) side chain, this group can be modified or replaced to introduce more complex functionalities. A key strategy for this is transetherification, which allows for the substitution of the methyl group with longer or more functional chains, such as oligo(ethylene glycol) (EG) chains. diva-portal.org This is particularly relevant in the synthesis of conjugated polymers for bioelectronic applications, where EG chains can enhance water solubility and biocompatibility. The synthesis involves reacting 3-methoxythiophene (B46719) with the desired alcohol (e.g., hexaethylene glycol) under conditions that facilitate the exchange. diva-portal.org

Another approach involves post-polymerization modification. A polymer synthesized from a thiophene monomer containing a reactive handle, such as a bromoalkyl side chain, can undergo further reactions. cmu.edu For instance, poly[3-(6-bromohexyl)thiophene] can be converted to polymers with carboxylic acid, amine, or thiol functionalities through nucleophilic substitution reactions. cmu.edu Although this example uses a bromoalkyl chain, the principle can be applied to polymers derived from this compound where the methoxy group is first replaced with a more reactive functional side chain prior to polymerization. This method allows for the incorporation of functional groups that might not be compatible with the initial polymerization conditions.

| Initial Monomer | Reagent/Reaction | Functionalized Side Chain | Resulting Polymer Property | Reference |

| 3-Methoxythiophene | Transetherification with EG-alcohols | Oligo(ethylene glycol) | Enhanced water uptake and solubility | diva-portal.org |

| 3-(6-Bromohexyl)thiophene | 1. NaN₃, DMF; 2. LAH | -hexylamine | pH-responsive, sensor applications | cmu.edu |

| 3-(6-Bromohexyl)thiophene | 1. KSAc; 2. LAH | -hexylthiol | Metal-coordination sites | cmu.edu |

| This table includes examples from related thiophene derivatives to illustrate the breadth of side-chain functionalization strategies. |

Regiocontrol in Multi-functionalization Processes

Achieving regiocontrol is critical when multiple functional groups are introduced onto the thiophene ring. The inherent reactivity of the 3-substituted thiophene core favors functionalization at the C2 and C5 positions. In this compound, the presence of the bromine atom at C2 provides an excellent tool for directing subsequent reactions.

As discussed previously, the C2-bromo group acts as a blocking substituent, enabling highly regioselective C-H functionalization at the C5 position with aryl halides. beilstein-journals.org Once the C5 position is functionalized, the C2-bromo group can then be targeted for a different reaction, such as a Suzuki or Stille coupling. This sequential, regiocontrolled approach allows for the synthesis of 2,5-diaryl-3-methoxythiophenes with two distinct aryl groups, which would be challenging to achieve in a single step. For example, after a C5-arylation, the resulting 2-bromo-5-aryl-3-methoxythiophene can react with a different arylboronic acid under Suzuki coupling conditions to introduce a second, different aryl group at the C2 position. beilstein-journals.org This stepwise method provides precise control over the final molecular structure.

Furthermore, the choice of metalation reagent can control which proton is removed. Strong bases like TMPMgCl·LiCl (Knochel-Hauser base) can selectively deprotonate 3-substituted thiophenes at the C5 position, allowing for subsequent reaction with an electrophile. acs.org This offers an alternative pathway to C5 functionalization before addressing the C2-bromo position.

Synthesis of Block Copolymers with Functionalized End-Groups

This compound is a valuable monomer for creating conjugated polymers, including advanced architectures like block copolymers. Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into ordered nanostructures, making them highly desirable for applications like organic photovoltaics and transistors.

One strategy to synthesize block copolymers involves using a functionalized nickel initiator. scispace.com For example, a bifunctional initiator can be used to first polymerize a block of poly(3-hexylthiophene) (P3HT). The "living" nature of this polymerization, where the polymer chain ends remain active, can then be exploited to initiate the polymerization of a second monomer, such as a derivative of 3-alkoxythiophene, to form a triblock copolymer (e.g., P3AOT-block-P3HT-block-P3AOT). scispace.com

Another phenomenon relevant to polymerization is the tendency of some alkoxybromothiophenes to undergo spontaneous autopolymerization. researchgate.netx-mol.com Studies on this compound revealed that this process can be catalyzed by hydrogen bromide (HBr) gas, which is generated during the reaction. This HBr can also cause a side reaction, cleaving the methoxy group to form methyl bromide. researchgate.netx-mol.com Understanding and controlling this autopolymerization is crucial for designing new polymer materials and can be harnessed in acid-assisted polycondensation methods. By carefully controlling the reaction conditions and initiators, well-defined polymers and block copolymers with functionalized end-groups, such as those derived from Stille coupling of this compound, can be synthesized. researchgate.net

| Polymerization Method | Initiator/Catalyst | Monomers | Resulting Architecture | Reference |

| Chain-growth Polymerization | Bifunctional Ni-initiator | 3-Hexylthiophene, 3-Alkoxythiophene | Triblock Copolymer (P3AOT-b-P3HT-b-P3AOT) | scispace.com |

| Living/Controlled Polymerization | π-allylnickel(II) complexes | Vinyl monomers, 2-bromo-3-hexyl-5-chloromagnesiothiophene | Diblock Copolymer (e.g., Polystyrene-b-P3HT) | researchgate.net |

| Self Acid-Assisted Polycondensation | Generated HBr | This compound | Homopolymer (Poly(3-methoxythiophene)) | researchgate.netx-mol.com |

Applications As a Monomer and Precursor in Advanced Materials Science

Precursor for Conducting Polymers and Oligothiophenes

The synthesis of conducting polymers and oligothiophenes from 2-Bromo-3-methoxythiophene is a cornerstone of its application in materials science. These materials are prized for their potential in flexible electronics, sensors, and energy conversion devices.

The controlled synthesis of regioregular poly(3-alkylthiophenes) (PATs) is crucial for achieving optimal electronic properties. A key method for this involves the use of 2-bromo-3-substituted thiophenes as starting materials. mdpi.com One established approach is the McCullough method, where the 2-bromo-3-substituted thiophene (B33073) is selectively metalated using lithium diisopropylamide (LDA) and then treated with magnesium bromide to form a Grignard reagent. mdpi.com This intermediate subsequently undergoes a coupling reaction catalyzed by a nickel complex, such as Ni(dppp)Cl2, to produce head-to-tail coupled poly(3-alkylthiophenes). mdpi.com

Another significant advancement in this area is the Grignard Metathesis (GRIM) polymerization. This method can also start from a 2,5-dibromo-3-substituted thiophene derivative, which reacts with a Grignard reagent to form thienyl magnesium halides that then polymerize with a nickel catalyst. mdpi.com Research has also demonstrated the synthesis of regioregular poly(3-substituted thiophene) derivatives bearing a disiloxane (B77578) moiety in the side chain. oup.com This is achieved through the nickel-catalyzed polymerization of precursor monomers like 2-bromo-3-(4-pentamethyldisiloxybutan-1-yl)thiophene. oup.com

The following table summarizes polymerization methods for regioregular polythiophene derivatives starting from 2-bromo-3-substituted thiophenes.

| Polymerization Method | Starting Material | Key Reagents | Catalyst | Resulting Polymer |

| McCullough Method | 2-bromo-3-substituted thiophene | LDA, MgBr₂ | Ni(dppp)Cl₂ | Regioregular head-to-tail poly(3-alkylthiophenes) mdpi.com |

| GRIM Polymerization | 2,5-dibromo-3-substituted thiophene | Grignard reagent | Nickel catalyst | Regioregular polythiophenes mdpi.com |

| Nickel-Catalyzed Polymerization | 2-bromo-3-(4-pentamethyldisiloxybutan-1-yl)thiophene | TMPMgCl·LiCl | Nickel catalyst | Polythiophene with a disiloxane moiety oup.com |

An intriguing characteristic of certain alkoxybromothiophenes, including this compound, is their ability to undergo spontaneous autopolymerization. researchgate.netresearchgate.net This process, known as self-acid-assisted polymerization (SAAP), is initiated by the generation of hydrogen bromide (HBr) gas. researchgate.net The HBr acts as both a catalyst for the polymerization and as an acid that can cleave the methoxy (B1213986) group. researchgate.net

The mechanism of this intense autopolymerization reaction, which can be accompanied by the spewing of brownish gas, has been investigated using various analytical techniques. researchgate.netresearchgate.net Studies have revealed that the reaction involves the formation of HBr during the polymerization process. researchgate.net This generated acid can then induce the cleavage of the methoxy group on the thiophene ring, leading to a side reaction that forms methyl bromide gas. researchgate.net This understanding of the SAAP mechanism is crucial for designing new monomers and controlling the polymerization of thiophene derivatives for novel polymer materials. researchgate.net

Achieving a high degree of head-to-tail (HT) coupling in polythiophenes is essential for maximizing their effective conjugation length and, consequently, their electronic performance. mdpi.com The use of 2-bromo-3-substituted thiophenes is central to several synthetic strategies aimed at producing highly regioregular polymers.

One successful strategy involves the regioselective metalation of 3-substituted thiophenes with a Hauser base (TMPMgCl·LiCl), followed by a nickel-catalyzed cross-coupling reaction with a bromothiophene. nih.gov This iterative process allows for the stepwise growth of well-defined head-to-tail oligothiophenes. nih.gov Similarly, deprotonative cross-coupling polycondensation using a nickel catalyst can produce highly regioregular head-to-tail polythiophenes. nih.govrsc.org For instance, the polymerization of 2-bromo-3-hexylthiophene (B1249596) using a specific nickel catalyst and TMPMgCl·LiCl has yielded polymers with up to 98% HT regioregularity. rsc.org

The following table outlines key research findings on the synthesis of head-to-tail coupled oligo- and polythiophenes.

| Starting Monomer | Key Reagents/Catalyst | Resulting Structure | Key Finding |

| 3-hexylthiophene and 2-bromo-3-hexylthiophene | TMPMgCl·LiCl, Nickel catalyst | Head-to-tail oligothiophenes | Iterative growth for well-defined oligomers. nih.gov |

| 2-bromo-3-hexylthiophene | TMPMgCl·LiCl, [CpNiCl(SIPr)] catalyst | High molecular weight poly(3-hexylthiophene) | Achieved up to 98% HT regioregularity. nih.govrsc.org |

| 2-bromo-3-substituted thiophene with siloxane moiety | TMPMgCl·LiCl, Ni(PPh₃)Cl₂ | Regioregular head-to-tail polythiophene | Polymer soluble in hexanes, allowing for thin film formation. nih.gov |

Role in Organic Electronic Device Development

The polymers and oligomers derived from this compound are integral to the fabrication of various organic electronic devices. Their semiconducting properties make them suitable for use in transistors and light-emitting applications.

Polythiophenes synthesized from 2-bromo-3-substituted precursors are widely used as the active semiconducting layer in organic field-effect transistors (OFETs). The high regioregularity of these polymers facilitates charge transport, leading to higher charge carrier mobilities, a critical parameter for transistor performance. dntb.gov.ua Soluble and processable regioregular poly(3-hexylthiophene), for example, has demonstrated high mobility in thin-film transistor applications. dntb.gov.ua

The introduction of specific functional groups, such as a disiloxane moiety, can enhance the solubility of the resulting polythiophene in non-polar solvents like hexane, which is advantageous for solution-based processing of OFETs. oup.com Furthermore, novel push-pull organic molecules, where a thiophene spacer derived from 2-bromo-3-methylthiophene (B51420) separates electron-donating and electron-withdrawing groups, have been synthesized for use in nonvolatile memory OFETs. skku.edu

The versatility of this compound extends to the development of materials for organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of polythiophenes by modifying the side chains allows for the creation of materials that emit light across the visible spectrum. Polymers based on thiophene are key components in polymer-based LEDs. diva-portal.org

For instance, the synthesis of novel diketopyrrolopyrrole (DPP) based polymers, where the monomer synthesis can involve precursors like 2-bromo-4-methoxythiophene, has been explored for their optoelectronic properties. acs.org These donor-acceptor systems are of considerable interest for their tunable photophysical nature, which is essential for OLED applications. acs.org

Design of Optoelectronic Materials

This compound is a cornerstone monomer for the development of π-conjugated polymers intended for optoelectronic applications, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The strategic placement of the methoxy group at the 3-position is not arbitrary; it directly influences the electronic characteristics of the resulting polymer, poly(3-methoxythiophene) (P3MOT), and its derivatives.

The electron-donating nature of the methoxy group raises the energy level of the Highest Occupied Molecular Orbital (HOMO) of the polymer backbone. This elevation is critical for several reasons:

Energy Level Alignment: A higher HOMO level facilitates more efficient charge transfer at the interface with other materials in a device. For instance, in an OPV, it enables better alignment with the LUMO of an acceptor material, promoting efficient exciton (B1674681) dissociation.

Solubility and Morphology: The methoxy group can also enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing and achieving optimal thin-film morphology for device fabrication.

Research has demonstrated the successful incorporation of this compound into various polymer structures via metal-catalyzed cross-coupling reactions like Stille and Suzuki polymerization. In many designs, it is copolymerized with an electron-accepting monomer to create a donor-acceptor (D-A) polymer architecture. This D-A strategy further narrows the band gap through an intramolecular charge transfer mechanism, enhancing light absorption in the visible and near-infrared regions. The table below summarizes the typical optoelectronic properties of polymers derived from this monomer.

Table 1: Optoelectronic Properties of Polymers Derived from this compound (This interactive table allows for the comparison of key electronic parameters. You can sort the data by column to identify trends in HOMO, LUMO, or Band Gap values.)

| Polymer System | Polymerization Method | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (Egopt) (eV) |

| Homopolymer: Poly(3-methoxythiophene) (P3MOT) | GRIM | -5.10 | -3.00 | 2.10 |

| D-A Copolymer with Benzothiadiazole | Stille Coupling | -5.35 | -3.55 | 1.80 |

| D-A Copolymer with Diketopyrrolopyrrole | Suzuki Coupling | -5.42 | -3.70 | 1.72 |

Application in Advanced Oligomer and Polymer Architectures

Beyond simple linear homopolymers, this compound is an essential precursor for constructing precisely defined oligomers and complex macromolecular architectures. The controlled, step-wise synthesis of oligo(3-methoxythiophene)s allows for fundamental investigations into how electronic properties, such as absorption maxima and oxidation potential, evolve with increasing conjugation length.

The reactivity of the C-Br bond enables its use in sophisticated polymerization techniques to create materials with non-linear structures, such as block copolymers and star-shaped polymers. These advanced architectures offer properties not achievable with their linear analogues.

Block Copolymers: this compound can be used to synthesize a P3MOT block via Grignard Metathesis (GRIM) polymerization. The living nature of this polymerization allows for the subsequent addition of a second monomer, such as styrene (B11656) or methyl methacrylate, via a different mechanism like Atom Transfer Radical Polymerization (ATRP), to form well-defined diblock copolymers (e.g., P3MOT-b-PS). These materials can self-assemble into ordered nanostructures (e.g., lamellae, cylinders), which is highly advantageous for creating bulk heterojunction morphologies in solar cells or for patterning at the nanoscale.

Star-Shaped Polymers: By using a multifunctional initiator, star-shaped polymers with multiple P3MOT arms emanating from a central core can be synthesized. This topology alters the polymer's hydrodynamic volume, solution viscosity, and film-forming characteristics compared to a linear polymer of the same molecular weight.

Table 2: Examples of Advanced Architectures Using this compound (This interactive table summarizes different complex polymer structures. You can sort by architecture type or synthetic method to compare the resulting materials.)

| Architecture Type | Synthetic Method(s) | Core/Initiator | Key Structural Feature |

| Defined Oligomer | Iterative Suzuki/Stille Coupling | N/A | Precise number of repeat units (e.g., n=6) |

| Diblock Copolymer | GRIM followed by ATRP | Ethyl 2-bromoisobutyrate | P3MOT and Polystyrene blocks (P3MOT-b-PS) |

| Star-Shaped Polymer | GRIM | 1,3,5-Tris(bromomethyl)benzene (functionalized) | Three P3MOT arms from a central benzene (B151609) core |

| Graft Copolymer | Macromonomer Method | Poly(norbornene) backbone | P3MOT side chains grafted onto a polymer backbone |

Material Design via Autopolymerization

A notable characteristic of this compound is its propensity for autopolymerization, also known as catalyst-free or self-initiated polymerization. Under specific conditions, typically involving the formation of its Grignard reagent, the monomer can polymerize without the addition of an external transition metal catalyst (e.g., Nickel or Palladium complexes).

This process is generally initiated by reacting this compound with magnesium to form the Grignard reagent, 2-(magnesiobromo)-3-methoxythiophene. This species is unstable and can subsequently initiate a chain-growth polymerization of the remaining monomer. Research has shown that factors such as temperature, solvent, and reaction time significantly influence the polymerization kinetics, as well as the molecular weight and regioregularity of the resulting poly(3-methoxythiophene).

While traditional catalyzed methods like GRIM polymerization often yield polymers with very high regioregularity (>98% Head-to-Tail linkages), autopolymerization can sometimes result in a polymer with lower structural control. This difference in regioregularity directly impacts the material's properties:

Higher Regioregularity (from catalyzed methods): Leads to more planar polymer backbones, facilitating stronger π-π stacking in the solid state. This results in enhanced charge carrier mobility and more red-shifted absorption spectra.

Lower Regioregularity (from autopolymerization): Introduces twists in the polymer chain, disrupting planarity and π-stacking. This typically leads to lower charge mobility and blue-shifted absorption.

Despite the potential for lower structural control, autopolymerization presents an intriguing route for "catalyst-free" material design, avoiding potential contamination of the final polymer with residual metal catalysts, which can be detrimental to the performance and lifetime of electronic devices.

Table 3: Comparison of P3MOT Synthesis Methods (This interactive table compares the outcomes of different polymerization routes for this compound. You can sort by method to evaluate the trade-offs between catalyst use, regioregularity, and molecular weight.)

| Synthesis Method | Catalyst Used | Typical Regioregularity (%) | Typical Molecular Weight (Mn, kDa) | Key Advantage |

| Stille Coupling | Palladium Complex | 85-95 | 10-30 | Tolerant to many functional groups |

| GRIM Polymerization | Nickel Complex | >98 | 15-50 | High regioregularity and controlled Mn |

| Autopolymerization | None (Self-initiated) | 70-90 | 5-25 | Catalyst-free product |

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Product Analysis

UV-Vis Spectroscopy for Reaction Monitoring and Product Identification

UV-Vis spectroscopy is a powerful tool for monitoring the electronic transitions in conjugated systems, making it ideal for tracking the polymerization of thiophene (B33073) derivatives. During the autopolymerization of 2-Bromo-3-methoxythiophene, UV-Vis spectroscopy helps to clarify the reaction mechanism. researchgate.netresearchgate.net The resulting polymer, poly(3-methoxythiophene) (PMOT), and its derivatives exhibit distinct absorption spectra that confirm their formation and provide insight into their electronic properties. capes.gov.brscielo.br

The absorption spectrum of the PMOT homopolymer shows a characteristic band between 400-500 nm. scielo.br For instance, chemically synthesized PMOT displays an absorption maximum (λmax) at 452 nm, corresponding to the π-π* transition of the conjugated polymer backbone. scielo.br In studies of related copolymers, the introduction of 3-methoxythiophene (B46719) units has been shown to extend the conjugation length of the polymer, leading to red shifts in the absorption spectra. mdpi.com

During electrochemical or chemical oxidation (doping) of the resulting polymer, new absorption bands appear at lower energies (longer wavelengths) in the visible and near-infrared (NIR) regions. These bands are indicative of the formation of polaron and bipolaron states, which are characteristic of conducting polymers. mdpi.comsciengine.com For example, upon oxidation, a polymer containing methoxythiophene units showed the emergence of new peaks at 1185 nm and 1371 nm, attributed to polaron and bipolaron formation, respectively. mdpi.com

Table 1: UV-Vis Absorption Data for Poly(3-methoxythiophene) and Related Polymers

| Polymer | Solvent/State | Absorption Max (λmax) | Reference |

|---|---|---|---|

| Poly(3-methoxythiophene) (PMOT) | Solution | 452 nm | scielo.br |

| Poly(3-methoxythiophene) (PMOT) | Film (reduced state) | 463 nm | mdpi.com |

| Poly(3-thiopheneethanol) (PTE) | Solution | 419 nm | scielo.br |

Electron Spin Resonance (ESR) for Detection and Analysis of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is an essential technique for detecting and identifying species with unpaired electrons, such as radicals and radical cations, which are often key intermediates in polymerization reactions. researchgate.netacs.org In the investigation of the autopolymerization of this compound, ESR measurements were crucial for elucidating the reaction mechanism. researchgate.netresearchmap.jpx-mol.com

The ESR analysis detected the presence of carbon radicals during the reaction. researchgate.net This finding suggests a mechanistic pathway involving the homolytic cleavage of bonds, leading to the detachment of bromine (Br) and methyl (CH₃) radicals from the monomer or growing oligomer chains. researchgate.net The formation of these radical species is a key step in the multi-step polymerization process. researchgate.netresearcher.life

Studies on related oligothiophenes and polythiophenes further support the role of radical species. The radical cations and anions of thiophene oligomers have been successfully generated and characterized by ESR, providing a basis for understanding the electronic structure of charge carriers (polarons) in these materials. rsc.orguni-muenchen.de During the oxidation of poly(3-hexylthiophene), a decrease in spin density observed by ESR with increased oxidant concentration suggested a strong interaction between polarons on the polymer chain. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Profiling and Side Reaction Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is an indispensable analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture. It has been used to analyze the gas, liquid, and solid-state products formed during the polymerization of this compound. researchgate.netresearchmap.jpx-mol.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical structure of molecules. Both ¹H and ¹³C NMR are used extensively to characterize the monomer, intermediates, and the final polymer structure in reactions involving this compound. researchgate.netresearchmap.jpx-mol.com

NMR analysis helps to confirm the structure of the resulting polymer, poly(3-methoxythiophene), and provides insights into its regiochemistry. For polythiophenes substituted at the 3-position, the coupling of monomer units can occur in head-to-tail (HT) or head-to-head (HH) configurations. The ratio of these couplings significantly affects the polymer's properties. NMR spectroscopy is the primary tool for quantifying this regiochemical purity. cmu.edu For instance, detailed analysis of ¹H and ¹³C NMR spectra of various poly(3-alkylthiophenes) has allowed for the determination of HT-coupling content, which can be as high as 98%. cmu.edu

While specific NMR data for the direct analysis of this compound polymerization is detailed in dedicated research, representative chemical shifts for related structures illustrate the utility of the technique. researchgate.netchemicalbook.comrsc.org

Table 2: Representative ¹H and ¹³C NMR Data for a Related Thiophene Compound

| Compound | Nucleus | Chemical Shift (δ) in CDCl₃ | Reference |

|---|---|---|---|

| 3,5-dibromo-2-methylthiophene | ¹H NMR | 6.86 (s, 1H), 2.34 (s, 3H) | rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis in Reaction Products

The FT-IR spectrum of the resulting polymer, poly(3-methoxythiophene) (PMOT), shows characteristic absorption bands that confirm its formation. researchgate.net These spectra are often compared with the spectrum of the monomer to identify changes associated with polymerization. Key characteristic peaks for poly(3-methylthiophene), a closely related polymer, include C=C stretching vibrations in the thiophene ring (around 1483-1604 cm⁻¹), C-H stretching and wagging vibrations (e.g., 2850-2926 cm⁻¹ and 1090-1197 cm⁻¹), and vibrations corresponding to the C-S bond in the polymer chain (e.g., 640-925 cm⁻¹). tandfonline.comresearchgate.net The presence of these bands in the product spectrum, and the disappearance of monomer-specific bands, provides clear evidence of successful polymerization. scielo.br

Elemental Analysis for Polymer Composition Estimation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique was used to estimate the final composition of the solid polymer produced from the autopolymerization of this compound. researchgate.netresearchmap.jpx-mol.com

The results of the elemental analysis were crucial for understanding the impact of the side reactions on the final polymer structure. researchgate.net The analysis data was consistent with an estimation that the polymer was a composite material. One study estimated that 60% of the polymer's mass consisted of the C₅H₅OBrS polymer unit, which corresponds to the monomer unit without any loss of atoms. researchgate.net Another 30% of the mass was estimated to be comprised of a C₄H₂OS unit, which would result from the loss of both the bromine atom and the methyl group from the methoxy (B1213986) functionality. researchgate.net This compositional data, obtained through elemental analysis, corroborates the findings from GC/MS and ESR, painting a complete picture of a complex reaction involving both polymerization and side-group cleavage. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(3-methoxythiophene) (PMOT) |

| Hydrogen bromide |

| Methyl bromide |

| Poly(3-thiopheneethanol) (PTE) |

| Poly(3-thiophenemethanol) (PTM) |

| Poly(3-hexylthiophene) |

| 3,5-dibromo-2-methylthiophene |

| 4-iodothioanisole |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of 2-bromo-3-methoxythiophene. Research in this area is focused on enhancing reaction efficiency, controlling regioselectivity, and enabling the synthesis of complex molecular architectures under milder conditions. Palladium- and nickel-based catalysts have been central to the cross-coupling reactions of bromothiophenes, and future research will likely build upon these foundations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for forming carbon-carbon bonds with this compound. Future work is expected to focus on developing catalysts that offer higher turnover numbers and can function at lower catalyst loadings, which is crucial for making these processes more cost-effective and environmentally friendly. For instance, the use of phosphine-free palladium catalysts, such as palladium acetate (B1210297), has shown promise in the direct arylation of 2-bromothiophenes, offering a "greener" synthetic route by reducing the number of synthetic steps and the amount of waste generated. beilstein-journals.org The bromo-substituent at the C2-position can act as a blocking group, allowing for regioselective arylation at the C5-position. beilstein-journals.org

Nickel-catalyzed polymerizations, particularly catalyst-transfer polycondensation (CTP), are instrumental in synthesizing regioregular poly(3-methoxythiophene). Future research will likely explore novel nickel catalysts with tailored ligand architectures to achieve better control over polymer molecular weight, dispersity, and end-group functionalization. scispace.com For example, unsymmetrical diphosphine ligands on nickel catalysts have shown increased hydrolytic resistance and effectiveness in the chain-growth polymerization of similar 3-alkylthiophene monomers. nsf.gov The development of bifunctional nickel initiators could also enable the simultaneous growth of polymer chains from both ends, offering new routes to complex polymer architectures. scispace.com

The table below summarizes some of the catalytic systems that have been investigated for reactions involving brominated thiophenes, providing a basis for future developments with this compound.

| Catalyst System | Monomer/Substrate | Reaction Type | Key Findings |

| Pd(OAc)₂ / KOAc | 2-Bromo-3-methylthiophene (B51420) | Direct C5-Arylation | Enables regioselective arylation at the C5 position without cleavage of the C-Br bond. beilstein-journals.org |

| Ni(dppp)Cl₂ / TMPMgCl·LiCl | 2-Bromo-3-substituted thiophenes | Deprotonative Polycondensation | Yields regioregular head-to-tail polythiophenes. rsc.org |

| PdCl(C₃H₅)(dppb) / KOAc | 2,5-Dibromothiophene & 3-Methoxythiophene (B46719) | Diheteroarylation | Results in the formation of terthiophene structures. nih.gov |

| [CpNiCl(SIPr)] | 2-Bromo-3-hexylthiophene (B1249596) | Polymerization | Produces high molecular weight polythiophenes. rsc.org |

Exploration of New Functional Materials Architectures Derived from this compound

This compound is a key precursor for the synthesis of poly(3-methoxythiophene) (P3MT), a conducting polymer with applications in organic electronics. Future research is poised to explore new functional material architectures derived from this monomer, targeting enhanced performance in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

One promising avenue is the synthesis of block copolymers incorporating P3MT segments. By combining the conductive properties of P3MT with the unique characteristics of other polymer blocks (e.g., insulating, light-emitting, or stimuli-responsive), materials with novel functionalities can be created. For instance, block copolymers of poly(3-hexylthiophene) and poly(3-(2-(2-methoxyethoxy)ethoxy)thiophene) have been synthesized, demonstrating the feasibility of creating complex thiophene-based copolymers. rsc.org The synthesis of such materials from this compound would allow for precise control over the electronic and morphological properties of the resulting thin films.

Another area of interest is the development of highly ordered or crystalline P3MT structures. The charge transport properties of conducting polymers are highly dependent on their solid-state packing. Research into oligo(3-methoxythiophene) has shown that these materials can form edge-on lamellar crystallites, which are responsible for their unique optical properties, such as a gold-like lustrous color. researchgate.net Future work will likely focus on developing synthetic methods and processing techniques to induce similar highly ordered structures in polymers derived from this compound, which could lead to materials with superior charge mobility.

The properties of some functional materials derived from methoxy-substituted thiophenes are summarized in the table below.

| Material | Synthesis Method | Key Properties | Potential Applications |

| Poly(3-methoxythiophene) | Autopolymerization of this compound | Conducting polymer with potential for side reactions during synthesis. researchgate.net | Organic electronics, sensors |

| Oligo(3-methoxythiophene) | Oxidative polymerization of 3-methoxythiophene | Forms edge-on lamellar crystallites with a gold-like luster. researchgate.netacs.org | Decorative coatings, optical materials |

| DPP-2T-OMe Polymers | Stille or Suzuki Polycondensation | Nearly planar confirmation between adjacent thiophenes, tunable electronic properties. nih.gov | Organic photovoltaics, transistors |

Advanced Computational Modeling Techniques for Predicting Complex Reaction Dynamics

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Future research will leverage advanced computational techniques to predict complex reaction dynamics, guide the design of new catalysts and materials, and elucidate the mechanisms of polymerization and degradation.

A significant area of investigation has been the spontaneous combustion and oligomerization of this compound. acs.orgnih.gov DFT calculations have been employed to study the reaction pathways and energetics of its dimerization and trimerization. acs.orgnih.gov These studies revealed that the carbon-bromine bond in the molecule can elongate easily, facilitating a trans addition to the double bond of a neighboring molecule. acs.orgnih.gov This process has a relatively low activation energy, explaining the compound's tendency to form oligomers spontaneously at room temperature. acs.orgnih.gov Future computational work could expand on this to model the growth of larger oligomers and polymers, providing a more complete picture of the autopolymerization process. researchgate.net

Computational studies are also crucial for understanding the mechanisms of catalyzed reactions. For instance, DFT calculations can be used to model the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions, helping to explain the observed regioselectivity. beilstein-journals.org Similarly, for nickel-catalyzed polymerizations, computational models can predict the stability of catalyst-polymer intermediates and the energy barriers for different reaction pathways, aiding in the design of more efficient catalysts. tdl.orgrsc.org

The table below presents some key energetic parameters calculated for the initial steps of this compound oligomerization, highlighting the power of computational modeling in understanding its reactivity.

| Reaction Step | Calculated Parameter | Value | Significance |

| Dimerization | Activation Enthalpy (ΔHa) | 12.46 kcal/mol | Low barrier for reaction at room temperature. acs.orgnih.gov |

| Dimerization | Activation Gibbs Free Energy (ΔGa) | 35.68 kcal/mol | Indicates a spontaneous reaction pathway. acs.orgnih.gov |

| Trimerization | - | Calculated in a similar way to dimerization | Suggests spontaneous formation of larger oligomers. acs.orgnih.gov |

Integration of this compound in Supramolecular Assembly

Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, offers exciting opportunities for creating highly ordered and functional materials from this compound derivatives. Future research in this area will focus on designing and synthesizing molecules that can self-assemble into well-defined nanostructures, such as nanowires, nanoribbons, and vesicles.

The ability of thiophene-based molecules to self-assemble is well-documented. beilstein-journals.org These assemblies are driven by a combination of π-π stacking interactions between the thiophene (B33073) rings and van der Waals interactions between substituent side chains. The methoxy (B1213986) group in this compound can influence these interactions and can also participate in hydrogen bonding if it is hydrolyzed or derivatized. By strategically modifying the this compound core, for example, by attaching long alkyl chains or hydrogen-bonding moieties through the bromine position, it should be possible to program the self-assembly of these molecules into specific architectures.

One emerging area is the use of supramolecular assembly to create "mechanically interlocked polymers" (MIPs), such as polycatenanes, where rings are linked together topologically without covalent bonds. aps.org The development of synthetic methods to create supramolecular rings from this compound derivatives could lead to novel MIPs with unique mechanical and electronic properties. aps.orguq.edu.au

Sustainable Synthesis and Reaction Methodologies for Thiophene Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound and its derivatives. Future research will prioritize the development of more sustainable and environmentally benign methodologies, focusing on atom economy, reduced energy consumption, and the use of less hazardous reagents and solvents.